3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Description
Structure and Synthesis:
The compound features a pyrazole core substituted with a methyl group at position 3 and a carbohydrazide moiety at position 3. The hydrazide group is conjugated to a (1E,2E)-3-phenylprop-2-en-1-ylidene (cinnamylidene) unit. This E,E-configuration is critical for biological activity and has been confirmed via single-crystal X-ray diffraction in related compounds . Synthesis typically involves condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with cinnamaldehyde under acidic conditions, as described for analogous hydrazides .
Properties
IUPAC Name |
5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-11-10-13(17-16-11)14(19)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17)(H,18,19)/b8-5+,15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGVTIJEFUDSJ-MSNJMMSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321883 | |
| Record name | 5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306301-17-7 | |
| Record name | 5-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~315.34 g/mol (estimated).
- Functional Groups : Pyrazole (electron-rich heterocycle), cinnamylidene (conjugated diene), and hydrazide (hydrogen-bonding capability).
- Configuration : The (1E,2E)-geometry ensures planarity, facilitating π-π stacking and interactions with biological targets .
Comparison with Structural Analogues
Heterocyclic Core Modifications
Isothiazole vs. Pyrazole :
- 5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (): Replacing pyrazole with isothiazole reduces anticancer activity against colon adenocarcinoma (LoVo/DX) but retains potency against breast cancer (MCF-7). Activity Data: IC₅₀ values for MCF-7 are comparable to normal cells (MCF-10A), suggesting selective toxicity .
Thienyl-Substituted Pyrazoles ():
- Molecular Weight: 386.86 g/mol (), higher than the target compound, which may affect pharmacokinetics.
Substituent Variations on the Pyrazole Ring
3-Phenyl vs. 3-Methyl :
- Crystallography: The dihedral angle between the pyrazole and cinnamylidene groups (58.28° in a nitro analogue) influences molecular packing and solubility .
Electron-Withdrawing Groups ():
- 3-Methyl-N′-[(E)-(3-nitrophenyl)methylidene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide: A nitro group enhances electrophilicity, improving reactivity in nucleophilic environments but possibly increasing metabolic instability .
Anticancer Activity
- Target Compound: Limited direct data, but analogues show moderate activity against MCF-7 (breast cancer) and variable effects on colon adenocarcinoma .
- Comparison Table :
| Compound | IC₅₀ (MCF-7) | IC₅₀ (LoVo/DX) | Selectivity Index (MCF-7/MCF-10A) |
|---|---|---|---|
| Target Pyrazole Derivative | Pending | Pending | Pending |
| Isothiazole Analog () | ~10 µM | >50 µM | 1.2 |
| Cisplatin | 2.5 µM | 6.7 µM | 0.4 |
Biological Activity
3-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that exhibits significant biological activity. Its unique structure, characterized by a pyrazole ring substituted with a methyl group and a phenylprop-2-en-1-ylidene moiety, has attracted attention in medicinal chemistry for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.293 g/mol |
| SMILES | Cc1cc([nH]n1)C(=O)NNC(=O)C=C(C)C(=C)C(C)C |
| InChI | InChI=1S/C14H14N4O/c1-11-10-13(17-16-11)14(19)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17)(H,18,19)/b8-5+,15-9+ |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit the activity of certain enzymes or interfere with cellular processes, which can lead to observed antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess diverse antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains. Specifically, derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, yielding promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interference with critical signaling pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac . This suggests that this compound may also possess similar therapeutic benefits.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study conducted by Sharath et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema model. Among the synthesized compounds, several demonstrated over 75% inhibition of inflammation after three hours post-administration .
Study 2: Antimicrobial Screening
Burguete et al. reported on a series of novel pyrazole compounds tested for antimicrobial activity against various pathogens. The study highlighted that certain structural modifications in the pyrazole ring significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
